molecular formula C23H21N5OS2 B11982635 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B11982635
M. Wt: 447.6 g/mol
InChI Key: MQAVBZCLAMZMSW-JJIBRWJFSA-N
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Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a thioether linkage, and a hydrazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is often used for reducing carbonyl groups.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the triazole ring.

Major Products

    Oxidation: Oxidized derivatives of the thioether.

    Reduction: Reduced forms of the hydrazide.

    Substitution: Substituted triazole derivatives.

Mechanism of Action

The exact mechanism of action for this compound is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The triazole ring may inhibit specific enzymes involved in metabolic pathways.

    DNA Interaction: The compound may intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is unique due to its combination of a triazole ring, thioether linkage, and hydrazide group, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C23H21N5OS2

Molecular Weight

447.6 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C23H21N5OS2/c1-16-10-12-18(13-11-16)22-26-27-23(28(22)19-7-4-3-5-8-19)31-15-21(29)25-24-17(2)20-9-6-14-30-20/h3-14H,15H2,1-2H3,(H,25,29)/b24-17+

InChI Key

MQAVBZCLAMZMSW-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=CS4

Origin of Product

United States

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